molecular formula C14H16O3 B14279318 2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol CAS No. 138797-51-0

2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol

Cat. No.: B14279318
CAS No.: 138797-51-0
M. Wt: 232.27 g/mol
InChI Key: QYRAXKUUMXNIRJ-UHFFFAOYSA-N
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Description

2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[45]decan-8-ol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol typically involves multi-step organic reactions. The process often starts with the preparation of the spirocyclic core, followed by the introduction of the hexa-2,4-diyn-1-ylidene group. Common reagents used in these reactions include strong bases and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-ol: Shares the spirocyclic core but lacks the hexa-2,4-diyn-1-ylidene group.

    1,4-Dioxaspiro[4.5]decan-8-one: Similar structure but with a ketone functional group instead of an alcohol.

Uniqueness

2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol is unique due to its hexa-2,4-diyn-1-ylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

138797-51-0

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-hexa-2,4-diynylidene-1,10-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C14H16O3/c1-2-3-4-5-6-13-8-10-14(17-13)9-7-12(15)11-16-14/h6,12,15H,7-11H2,1H3

InChI Key

QYRAXKUUMXNIRJ-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CC=C1CCC2(O1)CCC(CO2)O

Origin of Product

United States

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